Cas no 131276-24-9 (1,8-Dibromoanthracene)

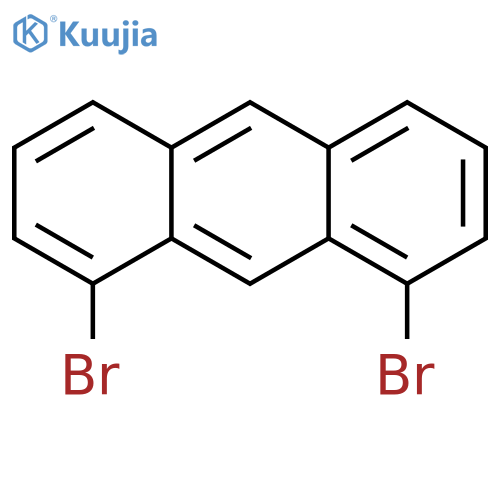

1,8-Dibromoanthracene structure

商品名:1,8-Dibromoanthracene

CAS番号:131276-24-9

MF:C14H8Br2

メガワット:336.021322250366

MDL:MFCD22571711

CID:2128551

1,8-Dibromoanthracene 化学的及び物理的性質

名前と識別子

-

- 1,8-dibromo-Anthracene

- 1,8-Dibromoanthracene

- 1,8-Bis(diphenylphosphino)anthra

- 1,8-Bis(diphenylphosphino)anthracene

-

- MDL: MFCD22571711

- インチ: InChI=1S/C14H8Br2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H

- InChIKey: JQQFVBWHOMXEEA-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=CC3=C(C=C2C(=C1)Br)C(=CC=C3)Br

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 16

- 回転可能化学結合数: 0

じっけんとくせい

- ゆうかいてん: 166.0 to 170.0 deg-C

1,8-Dibromoanthracene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X70615-1g |

1,8-Dibromoanthracene |

131276-24-9 | ≥98% | 1g |

¥978.0 | 2023-09-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X70615-200mg |

1,8-Dibromoanthracene |

131276-24-9 | ≥98% | 200mg |

¥228.0 | 2023-09-05 | |

| TRC | D423508-10mg |

1,8-Dibromoanthracene |

131276-24-9 | 10mg |

$ 58.00 | 2023-09-07 | ||

| TRC | D423508-100mg |

1,8-Dibromoanthracene |

131276-24-9 | 100mg |

$ 86.00 | 2023-09-07 | ||

| TRC | D423508-50mg |

1,8-Dibromoanthracene |

131276-24-9 | 50mg |

$ 69.00 | 2023-09-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | XU945-1g |

1,8-Dibromoanthracene |

131276-24-9 | 98.0%(GC) | 1g |

¥1141.0 | 2022-05-30 | |

| Aaron | AR009HBL-200mg |

1,8-Bis(diphenylphosphino)anthra |

131276-24-9 | 98% | 200mg |

$36.00 | 2025-01-23 | |

| abcr | AB474263-1g |

1,8-Dibromoanthracene, 98%; . |

131276-24-9 | 98% | 1g |

€179.10 | 2025-02-18 | |

| Aaron | AR009HBL-5g |

1,8-Bis(diphenylphosphino)anthra |

131276-24-9 | 98% | 5g |

$507.00 | 2023-12-16 | |

| A2B Chem LLC | AE41253-250mg |

1,8-Dibromoanthracene |

131276-24-9 | >98.0%(GC) | 250mg |

$87.00 | 2024-04-20 |

1,8-Dibromoanthracene 関連文献

-

Shunsuke Sasaki,Kazunobu Igawa,Gen-ichi Konishi J. Mater. Chem. C 2015 3 5940

-

Ratanakorn Teerasarunyanon,Lewis C. Wilkins,Gyeongjin Park,Fran?ois P. Gabba? Dalton Trans. 2019 48 14777

-

Chuxuan Zhao,Chengxin Li,Chu Wang,Yingming Li,Ruiqiang Yang,Qinghua Zhang,Guibin Jiang Anal. Methods 2022 14 1430

-

Sophie De-Botton,Ronit Romm,Guillaume Bensoussan,Maria Hitrik,Sanaa Musa,Dmitri Gelman Dalton Trans. 2016 45 16040

-

Cyrille Monnereau,Sophie Marotte,Pierre-Henri Lano?,Olivier Maury,Patrice L. Baldeck,David Kreher,Arnaud Favier,Marie-Thérèse Charreyre,Jacqueline Marvel,Yann Leverrier,Chantal Andraud New J. Chem. 2012 36 2328

131276-24-9 (1,8-Dibromoanthracene) 関連製品

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 2230780-65-9(IL-17A antagonist 3)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:131276-24-9)1,8-Dibromo-anthracene

清らかである:99%

はかる:1g

価格 ($):187.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:131276-24-9)1,8-Dibromoanthracene

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ